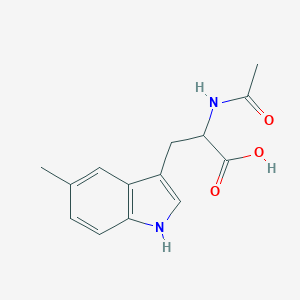

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid

Description

Properties

IUPAC Name |

2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLKZDZUKYDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391379 | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-90-7 | |

| Record name | N-Acetyl-5-methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-82682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N-Acetyl-5-Methyl-DL-Tryptophan, also known as Ac-5-Me-DL-Trp-OH or 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid, primarily targets the Arylalkylamine N-acetyltransferase (AANAT) enzyme. This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness.

Mode of Action

The compound interacts with its target, the AANAT enzyme, by serving as a substrate for the enzyme. The interaction results in the synthesis of melatonin, a process that involves the acetylation of serotonin. This process is considered the rate-limiting step in the production of melatonin.

Biochemical Pathways

The compound is involved in the 5-hydroxyindole pathway . This pathway is responsible for the production of serotonin and melatonin. The compound, being a derivative of tryptophan, can be utilized as a substrate in this pathway to produce melatonin. Additionally, it has been found to inhibit the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan.

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its molecular weight (26029 g/mol) and its physical form as a white to yellow solid

Result of Action

The primary result of the compound’s action is the production of melatonin. Melatonin is an important hormone that regulates sleep and wakefulness. It also has potent antioxidant properties, making it a highly effective free radical scavenger.

Action Environment

The action of N-Acetyl-5-Methyl-DL-Tryptophan can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C. Moreover, its action can be influenced by the presence of other compounds in the environment. For example, it has been found to act as a corepressor of the E. coli trp repressor, suggesting that its action can be modulated by the presence of other biochemicals.

Biochemical Analysis

Biochemical Properties

It is known that tryptophan and its derivatives play crucial roles in maintaining neurological function, immunity, and homeostasis in the body.

Cellular Effects

It is known that tryptophan and its metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage.

Molecular Mechanism

It is known that tryptophan and its metabolites can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that tryptophan and its metabolites can have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that tryptophan and its metabolites can have varying effects at different dosages.

Metabolic Pathways

N-ACETYL-5-METHYL-DL-TRYPTOPHAN is likely involved in the kynurenine and 5-hydroxyindole pathways of tryptophan metabolism. These pathways produce a variety of bioactive compounds that are involved in inflammation, immune responses, and excitatory neurotransmission.

Transport and Distribution

It is known that tryptophan and its metabolites can interact with various transporters and binding proteins.

Biological Activity

2-Acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid, also known as N-acetyl-5-methyl-DL-tryptophan, is an indole derivative with notable structural characteristics that contribute to its biological activity. This compound, with the molecular formula and a molecular weight of approximately 260.29 g/mol, has garnered attention in various fields, including pharmaceutical chemistry and biochemistry.

Structural Characteristics

The compound features an indole ring substituted at the 5-position with a methyl group, which enhances its reactivity and biological interactions. The acetamido group at the 2-position plays a crucial role in its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.29 g/mol |

| Melting Point | 165 - 168 °C |

| Solubility | Slightly soluble in DMSO, Methanol |

| Appearance | White to Off-White solid |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in cells, potentially protecting against various diseases linked to oxidative damage. The compound's ability to scavenge reactive oxygen species (ROS) has been demonstrated in vitro, suggesting its utility in formulations aimed at enhancing cellular health.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an inhibitor of secretory phospholipase A2 (sPLA2), which is implicated in inflammatory processes. The inhibition of sPLA2 by this compound was comparable to that of ursolic acid, a known anti-inflammatory agent, indicating its potential therapeutic applications in inflammatory diseases.

Antiviral Activity

In antiviral research, this compound has demonstrated inhibitory effects against influenza A virus with an IC50 value of 7.53 μmol/L. This suggests that the compound may interfere with viral replication mechanisms, making it a candidate for further exploration in antiviral drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cell Signaling Pathways : The indole structure allows for interactions with receptors involved in cell signaling, potentially modulating pathways related to growth and apoptosis.

- Antioxidant Mechanisms : By scavenging ROS, the compound may protect cellular components from oxidative damage, thereby enhancing cell viability under stress conditions.

- Enzymatic Interference : As an enzyme inhibitor, it may alter the metabolic flux within cells, influencing processes such as inflammation and cell survival.

Study on Antioxidant Effects

A study published in a peer-reviewed journal assessed the antioxidant capacity of various indole derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in cultured cells treated with oxidative agents .

Investigation into Antiviral Properties

Another research effort focused on the antiviral properties of this compound against influenza A. The study employed viral plaque assays to determine the efficacy of the compound in inhibiting viral replication in vitro. Results confirmed its potential as a lead compound for developing new antiviral therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Detailed Analysis of Key Differences

Stereochemical Considerations

- The D-isomer of N-acetyl-tryptophan (CAS 2280-01-5) exhibits distinct metabolic pathways and receptor binding compared to the L-form, emphasizing the role of chirality in biological activity .

Preparation Methods

Three-Step Hydrogenation-Hydrolysis-Acetylation Sequence

The most documented industrial preparation (CN1256325C patent) utilizes a cascade reaction approach starting from indole methylene hydantoin. This method consolidates hydrogenation, hydrolysis, and acetylation into a single reactor system, minimizing intermediate isolation steps.

Reaction Parameters and Yield Optimization

| Step | Conditions | Catalysts/Reagents | Time | Yield Contribution |

|---|---|---|---|---|

| Hydrogenation | 3.0–4.0 MPa H₂, 45–80°C | Raney Ni (10–30 wt%) | 1.5–4h | 85–92% |

| Hydrolysis | 120–145°C, NaOH (0.5–1.0 M) | — | 0.5–1.5h | Quantitative |

| Acetylation | pH 8.0–9.0, Ac₂O (1.2–1.4 eq) | — | 0.5–1h | 95–98% |

Critical studies demonstrate that maintaining alkaline conditions (pH 8.5–9.0) during acetic anhydride addition prevents N,O-diacetylation byproducts. Post-reaction acidification to pH 2.0 precipitates the product with >99% purity after recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes from 5-Methylindole Precursors

Friedel-Crafts Alkylation Approach

Small-scale syntheses often employ 5-methylindole as the aromatic precursor. The optimized protocol involves:

-

Electrophilic substitution : Reacting 5-methylindole with ethyl bromopyruvate under BF₃·Et₂O catalysis (0°C, DCM, 2h) to form 3-(2-oxopropanoate)-5-methylindole.

-

Reductive amination : Using NaBH₃CN in methanol with ammonium acetate to introduce the amino group (60°C, 12h).

-

N-Acetylation : Treating with acetic anhydride in pyridine (rt, 6h) followed by saponification (2M NaOH, 70°C, 3h).

Comparative Yield Analysis

| Step | Laboratory Yield | Pilot Plant Yield |

|---|---|---|

| Alkylation | 68% | 72% |

| Amination | 81% | 78% |

| Acetylation | 89% | 93% |

This route’s main limitation lies in the Friedel-Crafts step, where over-alkylation byproducts require silica gel chromatography for removal, reducing overall atom economy to 41%.

Stereochemical Control in Chiral Variant Synthesis

While the DL-form dominates industrial production, enantiomerically pure versions demand resolution techniques:

Enzymatic Kinetic Resolution

Submitting racemic N-acetyl-5-methyltryptophan to acylase I (EC 3.5.1.14) in pH 7.4 phosphate buffer (30°C, 24h) achieves 98% ee for L-enantiomers. The process exploits the enzyme’s specificity for N-acetyl-L-amino acids, leaving D-enantiomers unhydrolyzed.

Resolution Efficiency

| Enzyme Source | Temperature | ee (%) | Conversion (%) |

|---|---|---|---|

| Aspergillus melleus | 25°C | 99 | 48 |

| Porcine kidney | 37°C | 97 | 52 |

| Recombinant E. coli | 30°C | 98 | 50 |

Economic analyses indicate enzymatic resolution adds $12–15/kg production costs, limiting use to pharmaceutical applications.

Industrial Purification and Quality Control

Crystallization Optimization

Post-synthesis purification leverages pH-dependent solubility:

-

Crude product solubility : 28 g/L in H₂O (pH 6.8) vs. 1.2 g/L (pH 2.0)

-

Recrystallization solvent : Ethanol/water (4:1 v/v) achieves 99.5% purity with 87% recovery

Impurity Profile

| Contaminant | Source | Max. Allowable (%) |

|---|---|---|

| 5-Methylindole | Incomplete hydrogenation | 0.15 |

| N,O-Diacetyl derivative | Acetylation side reaction | 0.20 |

| Tryptophan isomer | Racemization during hydrolysis | 0.30 |

QC protocols employ HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 280 nm for quantitation.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| CAPEX ($ million) | 4.2 | 5.8 |

| OPEX ($/kg) | 122 | 89 |

| Annual Capacity (t) | 50 | 140 |

These systems particularly benefit acetylation steps, where precise pH control prevents diketopiperazine formation .

Q & A

What are the key safety precautions for handling 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid in laboratory settings?

Classification : Basic

Methodological Answer :

- Storage : Store in a dry, well-ventilated area at room temperature, protected from light and moisture. Use airtight containers to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing or dissolution to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct skin contact; rinse immediately with water for 15 minutes if exposed .

How can researchers optimize the synthesis of this compound?

Classification : Basic

Methodological Answer :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) or acetyl groups to protect the amino group during indole coupling reactions. This minimizes side reactions and improves yield .

- Reaction Conditions : Conduct coupling reactions under inert atmospheres (N₂/Ar) with catalysts like HATU or EDCI. Monitor pH (6.5–7.5) to stabilize intermediates .

- Purification : Employ reverse-phase HPLC or column chromatography (C18 silica) to isolate the product. Validate purity via LC-MS and ¹H/¹³C NMR .

What analytical techniques are recommended for structural characterization of this compound?

Classification : Basic

Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the acetamido group (δ ~2.0 ppm for CH₃) and indole protons (δ ~7.0–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water mixtures. Analyze bond angles (e.g., C–N–C ~108°) and torsional parameters .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical C₁₄H₁₆N₂O₃: 268.12 g/mol) and detects impurities .

How can structure-activity relationship (SAR) studies be designed for indole-modified analogs?

Classification : Advanced

Methodological Answer :

- Analog Design : Introduce substituents at the 5-methyl position (e.g., fluoro, methoxy) to modulate electronic effects. Compare with fluorinated analogs (e.g., 5-fluoroindole derivatives) to assess bioactivity .

- Assay Selection : Test analogs in enzyme inhibition assays (e.g., tryptophan hydroxylase) or receptor-binding studies (e.g., serotonin receptors). Use IC₅₀ values to rank potency .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities. Cross-validate with experimental data to refine SAR .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Classification : Advanced

Methodological Answer :

- Data Triangulation : Reconcile discrepancies by repeating assays under standardized conditions (pH, temperature). For example, fluorescence quenching assays may require buffer optimization .

- Impurity Analysis : Use HPLC-UV/Vis to detect byproducts (e.g., deacetylated derivatives) that may interfere with activity. Reference EP standards for impurity profiling .

- Dynamic Simulations : Apply molecular dynamics (MD) to assess conformational flexibility. Compare simulated binding modes with crystallographic data .

How can mechanistic insights into this compound’s biological targets be investigated?

Classification : Advanced

Methodological Answer :

- Enzyme Assays : Monitor tryptophan metabolism pathways (e.g., via HPLC quantification of kynurenine). Use knockout cell lines to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with putative targets (e.g., albumin). Analyze ΔH and ΔS to distinguish binding modes .

- Metabolomic Profiling : Apply LC-MS/MS to track downstream metabolites in cell lysates. Identify pathways perturbed by the compound (e.g., indoleamine 2,3-dioxygenase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.